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molecular formula C11H12F3NO3 B8768516 Benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate

Cat. No. B8768516
M. Wt: 263.21 g/mol
InChI Key: RFPXWZBTKKEOHY-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

To a solution of 3-bromo-1,1,1-trifluoropropan-2-one (150 g, 789 mmol) in methanol (600 mL) was added sodium borohydride (21 g, 550 mmol) in several batches at 0-5° C. over a period of 3 hours. After 2 hours post-addition, the reaction mixture was quenched with acetic acid (30 g). To this mixture was added dropwise sodium azide (5.22 M solution in water, 150 mL, 785 mmol). The reaction mixture was heated to 70° C. After 16 hours, the reaction mixture was cooled to ambient temperature, and triphenylphosphine (250 g, 954 mmol) was added. The reaction mixture was concentrated under reduced pressure, diluted with water (700 mL), and filtered. The filtrate was extracted with DCM (2×500 mL). To the combined organic layers were added potassium carbonate (2.0 g, 14 mmol) and N-(benzyloxycarbonyloxy)succinimide (1.76 M in acetone, 450 mL, 794 mmol). After 16 hours, the reaction mixture was diluted with dichloromethane (2400 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude residue. The residue was purified via chromatography on silica gel (10-20% ethyl acetate/petroleum ether, linear gradient) to afford benzyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
450 mL
Type
reactant
Reaction Step Four
Quantity
2400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].[BH4-].[Na+].[N-:11]=[N+]=[N-].[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].[CH2:40]([O:47][C:48]([O:50]N1C(=O)CCC1=O)=O)[C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>CO.ClCCl>[F:5][C:4]([F:7])([F:6])[CH:3]([OH:8])[CH2:2][NH:11][C:48](=[O:50])[O:47][CH2:40][C:41]1[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
BrCC(C(F)(F)F)=O
Name
Quantity
21 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
250 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
450 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)ON1C(CCC1=O)=O
Step Five
Name
Quantity
2400 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 2 hours post-addition
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with acetic acid (30 g)
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water (700 mL)
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with DCM (2×500 mL)
WAIT
Type
WAIT
Details
After 16 hours
Duration
16 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the crude residue
CUSTOM
Type
CUSTOM
Details
The residue was purified via chromatography on silica gel (10-20% ethyl acetate/petroleum ether, linear gradient)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(CNC(OCC1=CC=CC=C1)=O)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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